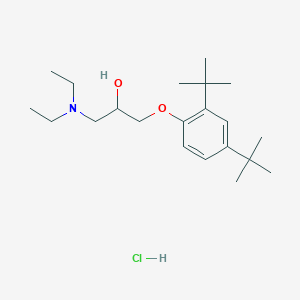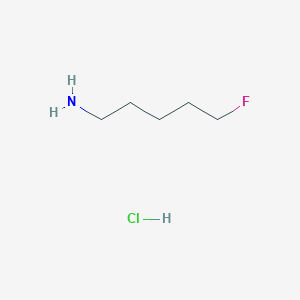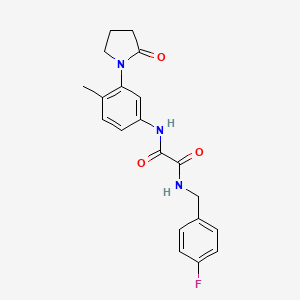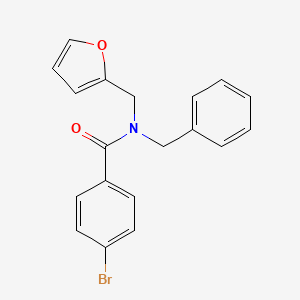
1-(2,4-Di-tert-butylphenoxy)-3-(diethylamino)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Di-tert-butylphenoxy)-3-(diethylamino)propan-2-ol hydrochloride is a chemical compound that is commonly used in scientific research. It is a beta-adrenergic receptor agonist that has been shown to have various physiological effects.
科学的研究の応用
Synthesis and Structural Characterization
The synthesis and structural characterization of complex molecules involving 1-(2,4-Di-tert-butylphenoxy)-3-(diethylamino)propan-2-ol hydrochloride derivatives have been a subject of interest in scientific research. For example, studies on new oxidovanadium(V) complexes have revealed insights into the synthesis, structural features, and supramolecular assemblies supported by hydrogen bonding, alongside DFT studies and HOMO–LUMO energy gaps (Back et al., 2012).
Development of Novel Compounds
Research has also focused on the development of novel compounds with potential applications in materials science and pharmacology. The synthesis of new metal-free and metallophthalocyanines, incorporating this compound derivatives, has been reported. These studies have explored the aggregation behaviors of phthalocyanine complexes in various solvents and concentrations, leading to advancements in the understanding of their spectroscopic characterization and potential applications (Acar et al., 2012).
Antimicrobial and Antiradical Activities
Investigations into the antimicrobial and antiradical activities of compounds related to this compound have yielded significant findings. Studies have synthesized and evaluated a series of compounds for their potential antimycobacterial activities, highlighting the relevance of these compounds in the development of new therapeutic agents. Such research has contributed to the understanding of structure-activity relationships and the biological impacts of these compounds (Tengler et al., 2013).
Catalytic and Sensing Applications
Further research has demonstrated the catalytic promiscuity of copper(II)-Mannich base complexes involving derivatives of this compound. These studies have unveiled unprecedented radical pathways in catecholase activity, opening new avenues for the development of catalytic processes and sensing applications (Dasgupta et al., 2020).
特性
IUPAC Name |
1-(2,4-ditert-butylphenoxy)-3-(diethylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37NO2.ClH/c1-9-22(10-2)14-17(23)15-24-19-12-11-16(20(3,4)5)13-18(19)21(6,7)8;/h11-13,17,23H,9-10,14-15H2,1-8H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZUHYKVFXAZHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(3,4-Dichloroanilino)-1-[2-(3,5-diphenylpyrazol-1-yl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2952779.png)
![N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2952780.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2952781.png)






![5-cyclopropyl-2-(4-(2-methoxybenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2952794.png)
![5-((2-chloro-6-fluorobenzyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2952796.png)
![4-[[1-(2-Phenylethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2952797.png)

![3-cinnamyl-9-(3,5-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2952800.png)